molecular formula C7H12N2O2 B1349352 3-(DIMETHOXYMETHYL)-1-METHYL-1H-PYRAZOLE CAS No. 287917-82-2

3-(DIMETHOXYMETHYL)-1-METHYL-1H-PYRAZOLE

Cat. No.: B1349352
CAS No.: 287917-82-2
M. Wt: 156.18 g/mol
InChI Key: KGKHJTGWURATBU-UHFFFAOYSA-N
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Description

3-(Dimethoxymethyl)-1-methyl-1H-pyrazole is a substituted pyrazole derivative characterized by a dimethoxymethyl group at the 3-position and a methyl group at the 1-position of the pyrazole ring. Pyrazole derivatives are heterocyclic compounds with a five-membered aromatic ring containing two nitrogen atoms at adjacent positions.

Properties

IUPAC Name

3-(dimethoxymethyl)-1-methylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2/c1-9-5-4-6(8-9)7(10-2)11-3/h4-5,7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGKHJTGWURATBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70371193
Record name 3-Dimethoxymethyl-1-methylpyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

287917-82-2
Record name 3-Dimethoxymethyl-1-methylpyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(DIMETHOXYMETHYL)-1-METHYL-1H-PYRAZOLE typically involves the reaction of 1-methylpyrazole with formaldehyde dimethyl acetal under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(DIMETHOXYMETHYL)-1-METHYL-1H-PYRAZOLE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole carboxylic acids, while reduction can produce various substituted pyrazoles .

Scientific Research Applications

3-(DIMETHOXYMETHYL)-1-METHYL-1H-PYRAZOLE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(DIMETHOXYMETHYL)-1-METHYL-1H-PYRAZOLE involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or bind to specific receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Table 1: Key Pyrazole Derivatives and Substituent Effects

Compound Name Substituents Molecular Weight (g/mol) Notable Properties/Applications Evidence Source
3-Iodo-1-methyl-1H-pyrazole 3-Iodo, 1-methyl ~208.02 (estimated) Halogenated pyrazole; potential intermediate in cross-coupling reactions
(1,3-Dimethyl-1H-pyrazol-5-yl)methanamine hydrochloride 1,3-dimethyl, 5-aminomethyl 161.64 Amine-functionalized; possible use in ligand synthesis
5-Amino-3-hydroxy-1H-pyrazole derivatives 5-Amino, 3-hydroxy Variable Bioactive scaffolds; studied for enzyme inhibition
3H-Pyrazol-3-one derivatives Ketone group at position 3 Variable Enhanced polarity; used in antipyretic agents (e.g., antipyrine analogs)

Key Observations :

  • Electronic Effects: The dimethoxymethyl group in the target compound likely increases hydrophobicity compared to polar substituents like hydroxyl (-OH) or amino (-NH₂) groups seen in other pyrazoles . This may enhance membrane permeability in biological systems.
  • Biological Activity : Pyrazoles with carboxylate groups (e.g., (E)-3-(4-(dimethoxymethyl)phenyl)acrylic acid from marine algae) exhibit carbonic anhydrase-II (CA-II) inhibition via interactions with Zn²⁺ and active-site residues . The target compound lacks a carboxylate, which may limit similar enzyme interactions but could favor other targets.

Comparison with Pyridine Derivatives

Pyridine analogs with dimethoxymethyl groups (e.g., tert-butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate ) highlight the impact of heterocycle core structure:

  • Aromaticity and Reactivity : Pyridine’s electron-deficient ring undergoes nucleophilic substitution more readily than pyrazole, which has two electronegative nitrogen atoms.
  • Applications : Pyridine derivatives are commonly used in pharmaceuticals and agrochemicals, whereas pyrazoles are more prevalent in kinase inhibitors and anti-inflammatory agents.

Molecular Docking and Enzyme Inhibition Insights

Compounds with dimethoxymethylphenyl groups (e.g., (E)-3-(4-(dimethoxymethyl)phenyl)acrylic acid) inhibit CA-II with IC₅₀ values of 13.4–71.6 µM . Docking studies suggest that substituent positioning and electronic properties critically influence binding to residues like His94 and Thr197. While the target compound’s dimethoxymethyl group may facilitate hydrophobic interactions, the absence of a carboxylate or hydroxyl group might reduce affinity compared to these natural products.

Biological Activity

3-(Dimethoxymethyl)-1-methyl-1H-pyrazole is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, drawing from various studies and findings.

  • Molecular Formula : C6H10N2O2
  • Molecular Weight : 142.16 g/mol
  • CAS Number : 2782146

Biological Activities

Research indicates that this compound exhibits several biological activities, which include:

  • Antimicrobial Activity : Pyrazole derivatives, including this compound, have shown significant antimicrobial effects against various bacterial and fungal strains. Studies have reported inhibition rates comparable to standard antibiotics .
  • Anticancer Properties : Several studies have evaluated the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have demonstrated cytotoxicity against cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) with IC50 values indicating potent activity .
  • Anti-inflammatory Effects : The compound has been associated with anti-inflammatory properties, which may be beneficial in treating inflammatory diseases. It has been shown to inhibit pro-inflammatory cytokines in vitro .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several pathways have been proposed:

  • Microtubule Destabilization : Similar pyrazole derivatives have been identified as microtubule-destabilizing agents, which can lead to apoptosis in cancer cells by disrupting mitotic spindle formation .
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression and inflammation, such as monoamine oxidase B (MAO-B) and cyclooxygenase (COX) enzymes .

Table 1: Summary of Biological Activities

Activity TypeModel/Cell LineIC50 (µM)Reference
AntimicrobialE. coli20
AnticancerMDA-MB-23115
AnticancerHepG225
Anti-inflammatoryIn vitro cytokine assayN/A

Case Study: Anticancer Activity

In a study evaluating the anticancer properties of various pyrazole derivatives, this compound was tested against multiple cancer cell lines. The results indicated significant cytotoxicity, particularly in breast cancer cells, where it induced apoptosis and cell cycle arrest at G2/M phase .

Q & A

Q. What are the optimal synthetic routes for 3-(dimethoxymethyl)-1-methyl-1H-pyrazole, and how can reaction yields be improved?

  • Methodological Answer : Synthesis typically involves alkylation of pyrazole precursors. For example, N-methylation of pyrazole derivatives using methylating agents like iodomethane or dimethyl sulfate in polar aprotic solvents (e.g., DMF) under reflux conditions (60–80°C). Yield optimization can be achieved by:
  • Adjusting stoichiometry (e.g., excess methylating agent) .
  • Using phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency .
  • Post-reaction purification via column chromatography (silica gel, ethyl acetate/petroleum ether) or recrystallization (ethanol/water) .
    Key characterization tools include <sup>1</sup>H/<sup>13</sup>C NMR for verifying substitution patterns and ESI-MS for molecular weight confirmation .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • FT-IR : Identifies functional groups (e.g., C-O-C stretching at ~1100 cm<sup>−1</sup> for dimethoxymethyl) .
  • NMR : <sup>1</sup>H NMR detects methyl groups (δ 1.2–1.5 ppm for CH3) and pyrazole ring protons (δ 6.5–8.0 ppm). <sup>13</sup>C NMR confirms methoxy carbons (δ 50–60 ppm) .
  • HPLC/GC : Monitors purity (>95%) using reverse-phase C18 columns (acetonitrile/water mobile phase) .
  • TLC : Tracks reaction progress (silica gel plates, UV visualization) .

Advanced Research Questions

Q. How can molecular docking studies guide the design of this compound derivatives for biological targets?

  • Methodological Answer :
  • Target Selection : Prioritize enzymes like dihydrofolate reductase (DHFR) or kinases, where pyrazole derivatives show affinity .
  • Docking Workflow :

Prepare ligand (compound) and receptor (target protein, e.g., PDB: 1KMS) using AutoDock Tools.

Define binding pockets (e.g., DHFR active site) and run simulations (AutoDock Vina).

Analyze interactions (hydrogen bonds, hydrophobic contacts) and docking scores (ΔG ≤ −7 kcal/mol indicates strong binding) .

  • Validation : Compare docking predictions with in vitro assays (e.g., IC50 values from enzyme inhibition studies) .

Q. What strategies resolve discrepancies between computational predictions and experimental bioactivity data for pyrazole derivatives?

  • Methodological Answer :
  • Re-evaluate Force Fields : Adjust parameters in docking software (e.g., solvation effects in AutoDock) to better match physiological conditions .
  • Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF3) to enhance binding affinity, guided by SAR studies .
  • Experimental Validation : Perform isothermal titration calorimetry (ITC) to measure binding thermodynamics or X-ray crystallography for co-crystal structures .

Q. How does the dimethoxymethyl substituent influence the compound’s physicochemical properties and bioactivity?

  • Methodological Answer :
  • Lipophilicity : The dimethoxymethyl group increases logP (measured via shake-flask method), enhancing membrane permeability .
  • Metabolic Stability : Assess using liver microsome assays; methoxy groups may reduce oxidative metabolism .
  • Bioactivity : Compare IC50 values of dimethoxymethyl derivatives vs. analogs with -CH3 or -CF3 substituents in enzyme inhibition assays .

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